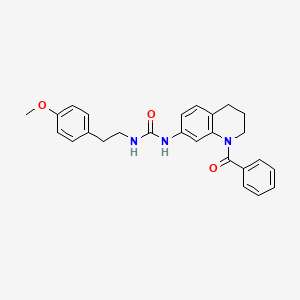
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and renal function. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 4-methoxyphenethyl isocyanate, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with N,N-dimethylformamide dimethyl acetal.
Starting Materials
1-benzoyl-1,2,3,4-tetrahydroquinoline, 4-methoxyphenethyl isocyanate, sodium borohydride, N,N-dimethylformamide dimethyl acetal
Reaction
1. 1-benzoyl-1,2,3,4-tetrahydroquinoline is reacted with 4-methoxyphenethyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding urea intermediate., 2. The intermediate is then reduced with sodium borohydride to form the corresponding amine intermediate., 3. The amine intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea.
Mecanismo De Acción
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea selectively binds to ET-1 receptors and inhibits their vasoconstrictor effects. ET-1 receptors are expressed in various tissues, including vascular smooth muscle cells, endothelial cells, and renal tubular cells. By blocking the ET-1 signaling pathway, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea reduces vascular tone, increases renal blood flow, and improves renal function.
Efectos Bioquímicos Y Fisiológicos
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species (ROS) and inflammatory cytokines, which are involved in the pathogenesis of cardiovascular and renal diseases. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea also improves endothelial function, reduces oxidative stress, and enhances nitric oxide (NO) bioavailability, which plays a crucial role in the regulation of vascular tone and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several advantages and limitations for lab experiments. Its high selectivity and potency make it an ideal tool for studying the ET-1 signaling pathway and its role in cardiovascular and renal diseases. However, its short half-life and poor oral bioavailability limit its use in in vivo experiments. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea also requires specialized equipment and expertise for its synthesis and purification, which can be a limitation for some labs.
Direcciones Futuras
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several potential future directions for research. It can be used to investigate the role of the ET-1 signaling pathway in various cardiovascular and renal diseases, including hypertension, heart failure, and renal failure. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can also be used to develop novel therapeutic agents that target the ET-1 signaling pathway for the treatment of these diseases. Furthermore, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can be used to study the interaction between ET-1 and other signaling pathways, such as the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS), which play a crucial role in the regulation of blood pressure and renal function.
Aplicaciones Científicas De Investigación
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to inhibit the vasoconstrictor effects of ET-1, reduce blood pressure, and improve renal function in animal models of hypertension and renal failure. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has also been investigated for its potential to prevent and treat ischemic heart disease, pulmonary hypertension, and diabetic nephropathy.
Propiedades
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-23-13-9-19(10-14-23)15-16-27-26(31)28-22-12-11-20-8-5-17-29(24(20)18-22)25(30)21-6-3-2-4-7-21/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWVAVMCIJHSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)
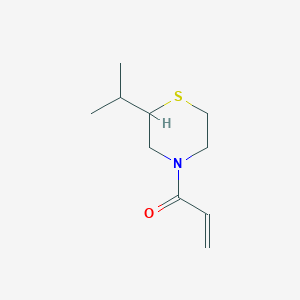
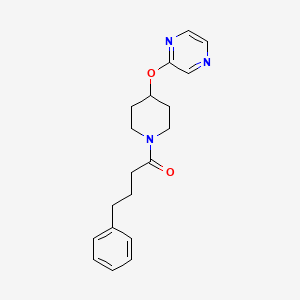
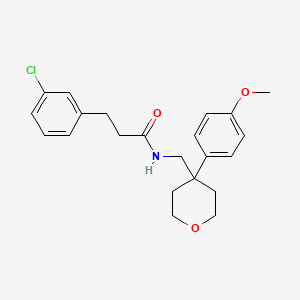
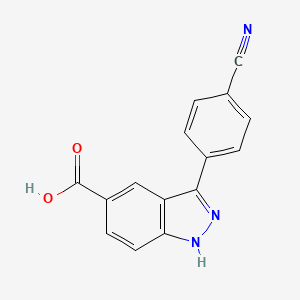
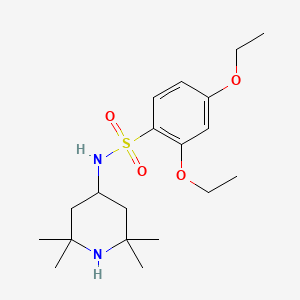
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
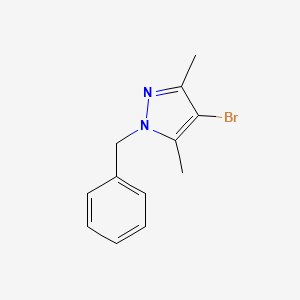
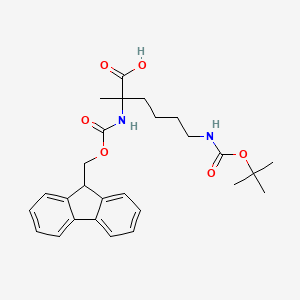
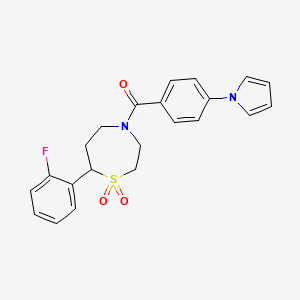
![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)

![2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2953400.png)
![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)